Methyl 2-fluoro-4-methylpent-2-enoate
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Overview
Description
Methyl 2-fluoro-4-methylpent-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom and a methyl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-methylpent-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-4-methylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into a precursor compound, followed by esterification with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: 2-fluoro-4-methylpent-2-enoic acid or 2-fluoro-4-methylpentan-2-one.
Reduction: 2-fluoro-4-methylpent-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-methylpent-2-enoate involves interactions with various molecular targets depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with biological targets and pathways.
Comparison with Similar Compounds
Methyl 2-fluoro-4-methylpent-2-enoate can be compared with other similar compounds such as:
Methyl 2-chloro-4-methylpent-2-enoate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom imparts different electronic properties, making the compound more reactive in certain reactions.
Methyl 2-bromo-4-methylpent-2-enoate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different reactivity and stability.
Methyl 2-iodo-4-methylpent-2-enoate: The iodine atom is even larger and less electronegative, resulting in unique chemical behavior compared to the fluorinated compound.
Properties
CAS No. |
101128-08-9 |
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Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
methyl 2-fluoro-4-methylpent-2-enoate |
InChI |
InChI=1S/C7H11FO2/c1-5(2)4-6(8)7(9)10-3/h4-5H,1-3H3 |
InChI Key |
JPGHJNLVENVWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)OC)F |
Origin of Product |
United States |
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